Isochroman-7-ol
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Overview
Description
Isochroman-7-ol is an organic compound belonging to the class of isochromans, which are oxygen-containing heterocycles. Isochromans are known for their presence in various natural products and synthetic pharmaceuticals, making them significant in medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
Isochroman-7-ol, like other isochromans, is a type of polyketide oligomer . Polyketides are a class of secondary metabolites produced by certain living organisms and have diverse structures leading to a wide range of biological activities.
Mode of Action
Isochromans in general are known to interact with various biological targets due to their diverse structures . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
Isochromans are synthesized through various biochemical pathways. One such pathway involves the oxa-Pictet–Spengler reaction, which is a straightforward and modular way to construct the isochroman motif . The reaction starts from an epoxide, rather than an aldehyde, expanding the scope and rate of the reaction . .
Result of Action
Isochromans in general are known to have diverse therapeutic applications due to their varied structures
Biochemical Analysis
Biochemical Properties
Isochroman-7-ol is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms through which this compound exerts these effects are still being studied.
Molecular Mechanism
The molecular mechanism of this compound involves a variety of interactions at the molecular level These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with results indicating that the effects of the product vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins . The compound can have effects on its localization or accumulation within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isochroman-7-ol can be synthesized through several methods, with the oxa-Pictet–Spengler reaction being one of the most straightforward and modular approaches. This reaction typically involves the condensation of β-phenylethanols with aldehydes or ketones in the presence of an acid catalyst . Another method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP), which facilitates the initial Meinwald rearrangement and expands the electrophile scope .
Industrial Production Methods
Industrial production of isochromans often employs green chemistry principles, such as using recyclable heterogeneous catalysts. For example, Keggin-type polyoxometalate (H₃PMo₁₂O₄₀) and vitamin B1 analogue-based ionic liquids have been used to catalyze the oxa-Pictet–Spengler cyclization in dimethyl carbonate, a green solvent .
Chemical Reactions Analysis
Types of Reactions
Isochroman-7-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with alkyl fluorides in the presence of O- and N-nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hexafluoroisopropanol (HFIP), dimethyl carbonate, and various acid catalysts. Conditions often involve moderate temperatures and the use of green solvents to enhance reaction efficiency and sustainability .
Major Products Formed
The major products formed from these reactions include various substituted isochromans, which can be further derivatized through ring-opening, reductions, and Friedel–Crafts reactions .
Scientific Research Applications
Isochroman-7-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to isochroman-7-ol include:
Isochroman: The parent compound without the hydroxyl group.
Tetrahydroisoquinoline: A structurally related compound with similar pharmacological properties.
Benzopyran: Another oxygen-containing heterocycle with comparable reactivity.
Uniqueness
This compound is unique due to its hydroxyl group, which enhances its reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,10H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRPMTVIVLWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391209-22-5 |
Source
|
Record name | 3,4-dihydro-1H-2-benzopyran-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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